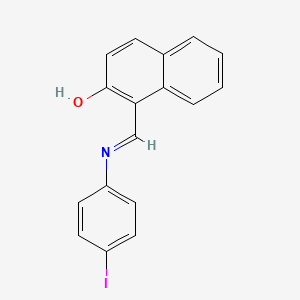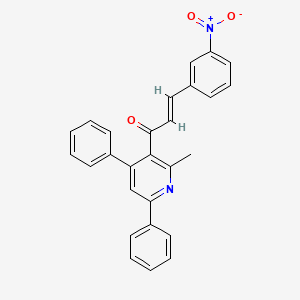![molecular formula C25H22ClN3O4 B10876361 N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)
N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a chlorinated aromatic ring, a methoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorinated Aromatic Ring: This step involves the reaction of the oxadiazole intermediate with 4-chloro-3-methylphenol in the presence of a base.
Formation of the Final Amide: The final step involves the coupling of the intermediate with 4-methoxyphenylacetic acid using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorinated aromatic ring and methoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-{5-[(4-BROMO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE
- N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-HYDROXYPHENYL)ACETAMIDE
Uniqueness
N~1~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the specific substitution pattern on the aromatic rings make it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22ClN3O4 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[4-[5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-16-13-21(11-12-22(16)26)32-15-24-28-25(29-33-24)18-5-7-19(8-6-18)27-23(30)14-17-3-9-20(31-2)10-4-17/h3-13H,14-15H2,1-2H3,(H,27,30) |
InChI Key |
GBJQPDBDXDJWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10876279.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10876283.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10876301.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)

![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)
![4-[(3,4-dimethoxyphenyl)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876335.png)

![(4Z)-5-methyl-2-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876352.png)

![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10876374.png)
